N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine
Overview
Description
N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine is a chemical compound that has gained significant attention in scientific research due to its various potential applications. It is a small molecule inhibitor that targets specific proteins in the body, making it a promising candidate for drug development.
Scientific Research Applications
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
Advanced Oxidation Processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of treatment schemes for hazardous compounds in water. AOPs, including ozone and Fenton processes, show high reactivity towards amines, dyes, and pesticides, demonstrating the potential for efficient degradation under optimized conditions. The degradation sensitivity to pH and the promise of cavitation as a pre-treatment method for cost reduction are notable (Bhat & Gogate, 2021).
Applications in Organic Synthesis and Catalysis
Nitrogen-containing heterocyclic compounds, such as those derived from pyridine and indazole, play crucial roles in organic synthesis and catalysis. Their applications extend to forming metal complexes, designing catalysts, and medicinal applications, showcasing their versatility and importance in drug development and advanced chemistry investigations (Li et al., 2019).
Role in Environmental Contamination and Remediation
N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine and similar nitrogen-containing compounds contribute to environmental contamination through water and wastewater. Their presence, largely from anthropogenic sources, necessitates the development of removal strategies in water treatment processes to prevent the accumulation of toxic and hazardous degradation products. The review of N-Nitrosodimethylamine (NDMA) and its precursors underscores the significance of identifying and mitigating these compounds in water systems (Sgroi et al., 2018).
Biogenic Amines in Food Safety
Biogenic amines, formed by decarboxylation of amino acids through microbial action, pose risks to food safety. The detection of bacteria possessing amino acid decarboxylase activity is crucial for estimating the risk of biogenic amine content in foods. Molecular methods for detecting these bacteria offer early and rapid assessment potential, highlighting the need for vigilant monitoring in food products to prevent biogenic amine accumulation (Landete et al., 2007).
properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-17-6-4-11(5-7-17)15-12-3-2-10-9-14-16-13(10)8-12/h2-3,8-9,11,15H,4-7H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXWPHUGOCWWGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC3=C(C=C2)C=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine | |
CAS RN |
416880-15-4 | |
Record name | N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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